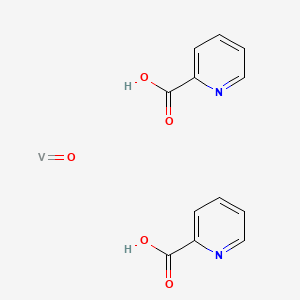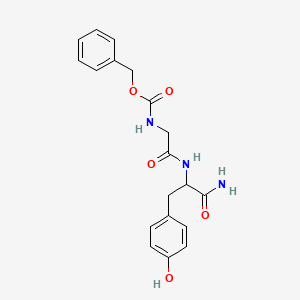
Codaphniphylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Codaphniphylline is a natural alkaloid compound derived from the genus Daphniphyllum. These alkaloids are known for their complex structures and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Codaphniphylline involves intricate chemical processes. One of the notable methods includes the use of oxidative dearomatization strategies. For instance, starting from naphthol derivatives, the compound undergoes a series of reactions including Mukaiyama-Michael addition and tandem reductive amination/amidation to form the desired product
Industrial Production Methods
Industrial production of this compound is not widely documented due to its complex structure and the challenges associated with its synthesis. advancements in synthetic organic chemistry have paved the way for more efficient and scalable methods, potentially enabling larger-scale production in the future .
Chemical Reactions Analysis
Types of Reactions
Codaphniphylline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like iodine.
Reduction: The compound can be reduced using reagents such as sodium borohydride.
Substitution: Functional groups in this compound can be substituted under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its cytotoxic properties against cancer cell lines, showing promise as a potential anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Mechanism of Action
The mechanism of action of Codaphniphylline involves its interaction with specific molecular targets and pathways. It is known to interfere with cellular processes by binding to certain proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Codaphniphylline is part of the Daphniphyllum alkaloid family, which includes several other compounds with similar structures and biological activities. Some of the similar compounds include:
- Daphniphylline
- Daphnezomine
- Dapholdhamine
Compared to these compounds, this compound is unique due to its specific structural features and the distinct biological activities it exhibits .
Properties
Molecular Formula |
C30H47NO3 |
|---|---|
Molecular Weight |
469.7 g/mol |
IUPAC Name |
1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)propan-1-one |
InChI |
InChI=1S/C30H47NO3/c1-19(2)21-9-13-27(4)20-8-15-29-12-6-7-22(29)30(27,25(21)31(29)17-20)16-10-23(32)26(3)18-33-28(5)14-11-24(26)34-28/h19-22,24-25H,6-18H2,1-5H3 |
InChI Key |
REKWVHVBDQXQLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC(=O)C6(COC7(CCC6O7)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid;dihydroiodide](/img/structure/B12324228.png)
![[18-Acetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-16-yl] acetate](/img/structure/B12324237.png)

![5,11-Dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12324301.png)
![Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2',3',5'-triacetate](/img/structure/B12324311.png)
![[3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12324324.png)
